octahydro-2H-cyclopropa[cd]indol-2-one
Description
Octahydro-2H-cyclopropa[cd]indol-2-one is a stereochemically complex polycyclic compound featuring a cyclopropane ring fused to an indol-2-one core. This structure is integral to the synthesis of natural products such as communesins and perophoramidine. The cyclopropane moiety introduces strain and rigidity, enhancing reactivity in cycloaddition reactions critical for constructing polycyclic frameworks . Its synthetic utility is exemplified in the total synthesis of communesin F, achieved in 15 steps with a 6.7% overall yield via a Diels-Alder cycloaddition of indol-2-one derivatives .
Properties
CAS No. |
33984-76-8 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
7-azatricyclo[4.3.0.02,9]nonan-8-one |
InChI |
InChI=1S/C8H11NO/c10-8-7-4-2-1-3-5(9-8)6(4)7/h4-7H,1-3H2,(H,9,10) |
InChI Key |
RRYIVCBIOGTZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C2C(=O)NC3C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-cyclopropa[cd]indol-2-one involves multiple steps, typically starting with the formation of the cyclopropane ring followed by the construction of the indole framework. Specific reaction conditions and reagents used in these steps can vary, but common methods include cyclization reactions and the use of catalysts to facilitate ring formation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-cyclopropa[cd]indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Octahydro-2H-cyclopropa[cd]indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of octahydro-2H-cyclopropa[cd]indol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
- Cyclopropane Fusion : Unlike simpler indol-2-ones (e.g., DMI or arylidene derivatives), the cyclopropane ring in this compound imposes steric constraints that facilitate [4+2] cycloadditions, enabling rapid assembly of polycyclic alkaloids . In contrast, DMI’s thiazolidine substituent enhances its adsorption on metal surfaces for corrosion inhibition .
- Planarity vs. Strain: The planar indol-2-one ring in (E)-3-(N-oxide-methylimino)indolin-2-one supports π-stacking in crystals, whereas the cyclopropane fusion disrupts planarity, favoring strained intermediates in synthesis .
Q & A
Q. What are the recommended synthetic methodologies for preparing octahydro-2H-cyclopropa[cd]indol-2-one and its derivatives?
Answer: Key synthetic routes include:
- Spirohydantoin intermediates : Cyclopenta[b]indol-2-one, a structurally related compound, can be synthesized from 3-indoleacetic acid via spirohydantoin intermediates. This involves cyclization under acidic conditions (e.g., H₂SO₄) followed by purification via recrystallization .
- Dehydrohalogenation : 3-Alkyl-3-bromooxindoles undergo dehydrohalogenation with bases like DBU (1,8-diazabicycloundec-7-ene) to yield indol-2-one derivatives. This method is effective for generating reactive intermediates for further functionalization .
- Lewis acid-mediated cyclization : 3-Hydroxy-substituted 1,3-dihydroindol-2-ones react with BF₃·Et₂O or other Lewis acids to form quasi-antiaromatic 2H-indol-2-one systems, which can trap π-nucleophiles (e.g., enamines) to form substituted oxindoles .
Q. How can structural characterization of this compound derivatives be systematically performed?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. For example, ¹³C NMR of 3-(cyclohexylmethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[f]indol-2-one shows distinct carbonyl signals at δ ~180 ppm and quaternary carbons at δ ~35 ppm .
- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) validates molecular formulas. A reported example: C₁₇H₂₃ClNO ([M+H]⁺ calcd 292.1463, found 292.1467) .
- X-ray crystallography : Used to resolve complex stereochemical outcomes in cycloaddition products, particularly for bridged lactams .
Advanced Research Questions
Q. How can stereoselective cycloadditions involving indol-2-one derivatives be optimized for natural product synthesis?
Answer:
- Cycloaddition with carbamates : In the total synthesis of (±)-communesin F, indol-2-one undergoes stereoselective [4+2] cycloaddition with allylic alcohols using Hg(OTf)₂ as a catalyst. Key parameters:
- Bridged lactam formation : Trimethylaluminum promotes cyclization of amino esters into twisted lactams, a critical step for constructing polycyclic frameworks .
Q. What electrochemical properties are exhibited by indol-2-one derivatives, and how can these inform redox-mediated applications?
Answer:
- Oxidation behavior : In acidic media (pH <5), the indol-2-one moiety undergoes oxidation (Ox1) at potentials of +0.8–1.2 V vs. Ag/AgCl, leading to hydroxylation of the benzene ring. In basic media (pH >5), two distinct oxidation steps are observed, attributed to sequential electron transfers .
- Analytical methods : Cyclic voltammetry (CV) in phosphate buffers (pH 3–9) with Pt electrodes is recommended for studying redox profiles. Supporting electrolytes like KCl (0.1 M) ensure conductivity .
Q. How can bioactivity studies of indol-2-one derivatives be designed to evaluate therapeutic potential?
Answer:
- Antimicrobial assays :
- MIC (Minimum Inhibitory Concentration) : Test against Mycobacterium tuberculosis (H37Rv strain) using the Microplate Alamar Blue Assay (MABA). Derivatives with halogen substituents (e.g., 5-Cl) show MIC values <10 µg/mL .
- Antifungal activity : Disk diffusion assays against Candida albicans, with fluconazole as a positive control .
- Anticonvulsant screening : Use the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents. Derivatives with electron-withdrawing groups (e.g., NO₂) at position 5 exhibit ED₅₀ <30 mg/kg .
Q. What strategies address low yields in intramolecular cyclizations of indol-2-one precursors?
Answer:
- Catalyst optimization : Hg(OTf)₂ improves regioselectivity in carbamate cyclizations compared to Brønsted acids. Example: Intramolecular cyclization of amino esters achieves 78% yield with Hg(OTf)₂ vs. <20% with H₂SO₄ .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in SNAr (nucleophilic aromatic substitution) reactions.
- Microwave-assisted synthesis : Reduces reaction times from 24h to 1h for spirooxindole formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
